2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxy-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide
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Overview
Description
2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxy-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, an imidazole moiety, and a methoxy-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxy-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a cyclopentylamine derivative.
Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Formation of the Imidazole Moiety: The imidazole ring is synthesized through a condensation reaction involving an aldehyde and an amine.
Coupling Reactions: The final step involves coupling the piperidine intermediate with the methoxy-substituted benzamide and the imidazole moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxy-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxy-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: It is used to investigate the binding affinity and activity at various receptors, including G-protein coupled receptors.
Biochemistry: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxy-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxy-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide
- 2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxy-N-[(3-methyl-1H-imidazol-2-yl)methyl]benzamide
Uniqueness
The uniqueness of 2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxy-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxy-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3/c1-16-14-24-22(26-16)15-25-23(28)20-13-19(29-2)7-8-21(20)30-18-9-11-27(12-10-18)17-5-3-4-6-17/h7-8,13-14,17-18H,3-6,9-12,15H2,1-2H3,(H,24,26)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTVGWAGZPLLPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CNC(=O)C2=C(C=CC(=C2)OC)OC3CCN(CC3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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